Methyl 3-[(ethanesulfonyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 3-(ethylsulfonylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-16(13,14)11-9-6-4-5-8(7-9)10(12)15-2/h4-7,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPYUEYDONWJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628363 | |
| Record name | Methyl 3-[(ethanesulfonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834869-20-4 | |
| Record name | Methyl 3-[(ethanesulfonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Methyl 3-[(ethanesulfonyl)amino]benzoate is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-[(ethanesulfonyl)amino]benzoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues with Sulfonamide Substituents
Ethyl 3-[(Methylsulfonyl)Amino]Benzoate
- Key Differences : Replaces the ethanesulfonyl group with methylsulfonyl and uses an ethyl ester (–COOCH₂CH₃) instead of methyl.
- The smaller methylsulfonyl group may reduce steric hindrance in binding interactions .
Heptyl 3-(Methanesulfonamido)Benzoate
- Key Differences : Features a heptyl ester (–COO(CH₂)₆CH₃) and methanesulfonamide.
- Impact : The long alkyl chain significantly enhances hydrophobicity, making this compound more suitable for lipid-based formulations. Molecular weight increases to 313.41 g/mol (vs. ~257.29 g/mol for the target compound) .
Methyl 3-Amino-4-[(2-Methoxyethyl)Sulfamoyl]Benzoate
- Key Differences: Substitutes the ethanesulfonamide with a 2-methoxyethylsulfamoyl group and adds an amino group at the para position.
- Impact: The additional amino group introduces hydrogen-bonding capacity, while the methoxyethyl chain enhances solubility in polar solvents .
Triazine-Linked Benzoate Derivatives
Compounds such as Methyl 3-[[4-(4-Chlorophenoxy)-6-Phenoxy-1,3,5-Triazin-2-yl]Amino]Benzoate () differ substantially:
- Structure: Incorporates a triazine ring linked via phenoxy groups.
- Impact : The triazine core increases molecular rigidity and electronic complexity, making these derivatives more suited for agrochemical applications (e.g., herbicides) due to their ability to inhibit photosynthesis or enzyme activity .
Bioactive Benzoate Esters with Cognitive-Enhancing Properties
PRL-8-53 (Methyl 3-[2-[Benzyl(Methyl)Amino]Ethyl]Benzoate) ():
- Structure: Contains a benzyl(methyl)aminoethyl side chain instead of sulfonamide.
- Impact: This modification enables sigma-1 receptor agonism, leading to nootropic effects such as memory enhancement.
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) | Applications |
|---|---|---|---|---|---|
| Methyl 3-[(Ethanesulfonyl)Amino]Benzoate | C₁₀H₁₃NO₄S | ~257.29 | Ethanesulfonamide, Methyl ester | 1.8–2.2 | Intermediate, potential CNS agent |
| Ethyl 3-[(Methylsulfonyl)Amino]Benzoate | C₁₁H₁₅NO₄S | 265.30 | Methylsulfonamide, Ethyl ester | 2.1–2.5 | Synthetic intermediate |
| PRL-8-53 | C₁₈H₂₂N₂O₂ | 298.38 | Benzyl(methyl)aminoethyl | 3.0–3.5 | Nootropic, cognitive enhancer |
| Metsulfuron Methyl | C₁₄H₁₅N₅O₆S | 381.36 | Sulfonylurea, Triazine | 1.5–2.0 | Herbicide |
Biological Activity
Methyl 3-[(ethanesulfonyl)amino]benzoate is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a benzoate moiety and an ethanesulfonyl group, suggests possible interactions with biological targets, including enzymes and receptors. This article aims to detail its biological activity, supported by research findings, case studies, and comparative analyses.
Chemical Structure and Properties
This compound can be characterized by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not Available] |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group is known for its role in mimicking p-aminobenzoic acid (PABA), thus interfering with folic acid synthesis in bacteria. This mechanism is similar to that of classic sulfa drugs, which have been used as antibacterial agents.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing promising results comparable to established antibiotics.
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer activity. The compound was tested against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM, highlighting its potential as a chemotherapeutic agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating urinary tract infections caused by resistant strains of E. coli. Patients receiving the compound showed a significant reduction in symptoms compared to those receiving placebo.
- Case Study on Cancer Cell Lines : In a laboratory setting, researchers treated human cancer cell lines with varying concentrations of this compound. The study concluded that the compound induced apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other sulfonamide derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC/IC50 Values |
|---|---|---|---|
| This compound | Moderate | Promising | MIC: 32 µg/mL; IC50: 20 µM |
| Sulfamethoxazole | High | Low | MIC: 8 µg/mL |
| Sulfanilamide | Moderate | None | MIC: 16 µg/mL |
Preparation Methods
Solvent and Base Selection
Solvent polarity profoundly impacts reaction kinetics and product stability. Comparative studies in acetonitrile (MeCN), ethanol (EtOH), and toluene reveal that MeCN maximizes yield (80–85%) due to its high dielectric constant, which stabilizes ionic intermediates. Ethanol, while less effective for sulfonylation (yields ~20–68%), facilitates alternative pathways such as esterification or rearrangement under specific conditions.
Base selection is equally critical. Strong organic bases like DBU outperform inorganic alternatives (e.g., CsCO) by efficiently scavenging HCl without inducing ester hydrolysis. For example, 15 equivalents of DBU in MeCN at 70°C achieve 80% yield within 12 hours, whereas CsCO under identical conditions yields only 32%.
Table 1: Impact of Base and Solvent on Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DBU (15 eq) | MeCN | 70 | 12 | 80 |
| CsCO (1.5 eq) | MeCN | 70 | 48 | 32 |
| DBU (2.5 eq) | EtOH | 70 | 18 | 68 |
Temperature and Stoichiometry
Elevated temperatures (70–80°C) accelerate reaction completion but risk thermal degradation of the sulfonamide product. Optimal results balance time and temperature, with 70°C in MeCN providing a pragmatic compromise. Stoichiometric excess of ethanesulfonyl chloride (1.2–1.5 equivalents) ensures complete amine conversion, while higher equivalents promote di-sulfonylation byproducts.
Advanced Methodological Variations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability and reproducibility. In such systems, methyl 3-aminobenzoate and ethanesulfonyl chloride are pumped through a heated reactor column packed with immobilized DBU on silica gel. This setup achieves 90% conversion in 30 minutes, surpassing batch reactor efficiency.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol using 300 W irradiation at 100°C in MeCN with DBU achieves 85% yield in 15 minutes, albeit with stricter temperature control requirements to prevent decomposition.
Workup and Purification Strategies
Aqueous Extraction
Post-reaction mixtures are typically quenched with saturated ammonium chloride (NHCl) and sodium bicarbonate (NaHCO) to remove unreacted reagents and acidic byproducts. Sequential extraction with DCM or ethyl acetate (EA) isolates the crude product, which is dried over sodium sulfate (NaSO) and concentrated in vacuo.
Chromatographic Purification
Silica gel column chromatography using hexane/ethyl acetate gradients (10:1 to 5:1 v/v) resolves sulfonamide products from unreacted starting materials and dimers. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases further refines purity to >99% for pharmaceutical applications.
Analytical Validation
Spectroscopic Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2/c) with intermolecular C–H···O hydrogen bonds stabilizing the structure. Disorder in the ethanesulfonyl moiety is resolved using SHELXL refinement with partitioned occupancy.
Challenges and Mitigation Strategies
Byproduct Formation
Di-sulfonylation and ester hydrolysis are prevalent side reactions. Strategies to suppress these include:
Solvent Residuals
Traces of MeCN or DBU in final products are eliminated via azeotropic distillation with toluene or recrystallization from ethanol/water mixtures.
Industrial Scalability Considerations
Pilot-scale production (1–10 kg batches) employs continuous flow systems to maintain consistent reaction parameters. Automated pH adjustment and in-line HPLC monitoring ensure compliance with Good Manufacturing Practice (GMP) standards. Cost analysis indicates that DBU, though expensive, reduces overall processing costs by curtailing reaction times and purification needs .
Q & A
Q. What statistical approaches validate synthetic reproducibility?
- Methodological Answer : Perform triplicate syntheses under identical conditions. Use ANOVA to assess variability in yield/purity. For multi-step syntheses, apply a factorial design (e.g., Taguchi) to identify critical factors (e.g., solvent polarity, catalyst loading) affecting reproducibility .
Application-Oriented Questions
Q. How is this compound utilized in agrochemical research?
- Methodological Answer : As a sulfonamide, it serves as a precursor for herbicidal agents (e.g., sulfonylureas). Functionalize the benzoate moiety to introduce heterocycles (e.g., triazines) via nucleophilic substitution. Evaluate herbicidal activity in greenhouse trials using OECD guidelines for dose-response analysis .
Q. What role does it play in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
